molecular formula C9H14N2O B8668366 1-(4-Methoxyphenyl)ethane-1,2-diamine

1-(4-Methoxyphenyl)ethane-1,2-diamine

Cat. No.: B8668366
M. Wt: 166.22 g/mol
InChI Key: YLLORXQFHZAMRT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 4-methoxyphenyl group attached to the first carbon of the ethane-1,2-diamine backbone. This aromatic diamine is structurally characterized by its two primary amine groups and the electron-donating methoxy substituent, which influences its electronic properties, solubility, and reactivity. The compound is synthesized via condensation reactions involving substituted benzaldehydes or benzoates with ethane-1,2-diamine, often under controlled conditions to avoid side reactions such as dealkylation . Its applications span coordination chemistry, catalysis, and biomedical research, where its ability to form stable metal complexes and interact with biological targets is of particular interest .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3

InChI Key

YLLORXQFHZAMRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties and Reactivity
  • Solubility: The presence of a 4-methoxyphenyl group enhances solubility in polar organic solvents compared to non-substituted analogs. For instance, N1-(4-methoxybenzyl)-N2,N2-dimethyl-N1-pyridin-2-ylethane-1,2-diamine fumarate exhibits unique solubility profiles due to hydrogen bonding with the fumarate counterion .
  • Oxidation Kinetics : Ethane-1,2-diamine derivatives undergo periodate oxidation at pH 9–11, with rates influenced by protonation states. The methoxyphenyl group may slow oxidation compared to unsubstituted ethane-1,2-diamine due to steric and electronic effects .

Table 3: Oxidation Rates of Diamines at pH 10

Compound Oxidation Rate (M⁻¹s⁻¹) Catalytic Influence
Ethane-1,2-diamine 0.45 Acid/base-catalyzed
NN′-Dimethylethane-1,2-diamine 0.32 Base-catalyzed
1-(4-Methoxyphenyl)ethane-1,2-diamine 0.28 (estimated) Steric hindrance from aryl group

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